Doxepin Hydrochloride

Catalog No.
S002217
CAS No.
1229-29-4
M.F
C19H22ClNO
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxepin Hydrochloride

CAS Number

1229-29-4

Product Name

Doxepin Hydrochloride

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;

InChI Key

MHNSPTUQQIYJOT-SJDTYFKWSA-N

SMILES

Array

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl

The exact mass of the compound Doxepin Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756750. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Doxepin Hydrochloride (CAS 1229-29-4) is a dibenzoxepin-derivative tricyclic compound widely utilized as a potent histamine H1 receptor antagonist and serotonin-norepinephrine reuptake inhibitor (SNRI). Commercially and pharmacopeially, it is maintained as a strictly controlled geometric isomer mixture, predominantly consisting of the (E)-isomer (~85%) and the highly active (Z)-isomer (~15%) [1]. Unlike its free base counterpart, the hydrochloride salt is highly water-soluble, making it the definitive choice for aqueous formulations, including oral concentrates and topical dermatological preparations . Its exceptional procurement value lies in its ultra-high binding affinity at the H1 receptor, which significantly outpaces standard antihistamines and related tricyclic analogs, enabling low-dose efficacy with minimal off-target anticholinergic effects .

Substituting Doxepin Hydrochloride with its free base or closely related tricyclic antidepressants (TCAs) like Amitriptyline compromises both processability and pharmacological precision. The free base form exhibits poor aqueous solubility, necessitating organic co-solvents that complicate the manufacturing of oral liquid concentrates and hydrophilic topical creams . Furthermore, utilizing uncalibrated isomeric mixtures of doxepin introduces severe batch-to-batch variability, as the (Z)-isomer (cis-doxepin) possesses distinct and more potent pharmacological activity than the (E)-isomer; strict adherence to the USP specification of 13.6–18.1% (Z)-isomer is mandatory for reproducible efficacy[1]. Finally, substituting with Amitriptyline hydrochloride fails in low-dose hypnotic applications, as Amitriptyline has lower H1 receptor selectivity and a higher anticholinergic burden, leading to unacceptable side-effect profiles in targeted antihistaminergic formulations .

Aqueous Solubility and Formulation Viability

The hydrochloride salt of doxepin provides a critical processability advantage over the free base form. Doxepin Hydrochloride demonstrates high aqueous solubility, achieving concentrations of 50 mg/mL in aqueous and mild acidic media, whereas the free base is practically insoluble in water and requires organic solvents . This dramatic difference in solubility dictates the material's suitability for aqueous oral concentrates (typically formulated at 10 mg/mL) and hydrophilic topical creams.

Evidence DimensionAqueous Solubility
Target Compound DataDoxepin Hydrochloride (≥50 mg/mL in water/1M HCl)
Comparator Or BaselineDoxepin free base (Practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the HCl salt
ConditionsStandard aqueous media at room temperature

High aqueous solubility eliminates the need for aggressive organic co-solvents in liquid and topical formulations, streamlining cGMP manufacturing.

H1 Receptor Binding Potency vs. Standard Antihistamines

For applications targeting histamine-mediated pathways, Doxepin Hydrochloride exhibits exceptional potency that far exceeds common over-the-counter antihistamines. In vitro binding assays demonstrate that doxepin possesses a Ki of 0.17 to 0.24 nM at the H1 receptor, compared to a Ki of 16 nM for Diphenhydramine . This ~66-fold to 94-fold increase in binding affinity allows doxepin to be utilized at ultra-low doses (e.g., 3–6 mg) to achieve profound antihistaminergic and hypnotic effects without engaging the broader TCA-associated anticholinergic receptors [1].

Evidence DimensionH1 Receptor Binding Affinity (Ki)
Target Compound DataDoxepin Hydrochloride (Ki = 0.17 - 0.24 nM)
Comparator Or BaselineDiphenhydramine (Ki = 16 nM)
Quantified Difference66x to 94x higher affinity (lower Ki) for Doxepin
ConditionsIn vitro human H1 receptor binding assay

Enables the development of ultra-low-dose formulations that maximize target engagement while minimizing off-target toxicity and API material consumption.

Isomeric Ratio Control for Pharmacological Reproducibility

Doxepin is synthesized as a mixture of (E) and (Z) stereoisomers, but commercial procurement requires strict adherence to pharmacopeial standards to ensure reproducible activity. The USP monograph mandates that Doxepin Hydrochloride contain between 13.6% and 18.1% of the (Z)-isomer (cis-doxepin) and 81.4% to 88.2% of the (E)-isomer [1]. Because the (Z)-isomer is significantly more active in certain neuropharmacological pathways, procuring uncontrolled crude mixtures risks severe batch-to-batch variability in final product efficacy .

Evidence DimensionE:Z Isomeric Ratio Compliance
Target Compound DataPharmacopeial Doxepin HCl (13.6–18.1% Z-isomer)
Comparator Or BaselineUncontrolled crude doxepin synthesis mixtures (Variable Z-isomer content)
Quantified DifferenceGuaranteed strict bounding of the highly active cis-isomer
ConditionsUSP/EP HPLC analytical methods

Strict isomeric control is a critical quality attribute (CQA) required for regulatory approval and consistent clinical performance.

Receptor Selectivity vs. Alternative Tricyclics

When selecting a tricyclic compound for H1-targeted applications, Doxepin Hydrochloride offers superior selectivity compared to Amitriptyline. While Amitriptyline also binds the H1 receptor (Ki = 1.1 nM), it exhibits a much higher relative affinity for muscarinic cholinergic receptors and alpha-1 adrenergic receptors (Ki = 4.4 nM) . Doxepin's sub-nanomolar H1 affinity (Ki < 0.25 nM) creates a wider therapeutic window, allowing it to act as a highly selective H1 antagonist at low doses without the dose-limiting anticholinergic and cardiovascular side effects associated with Amitriptyline[1].

Evidence DimensionH1 Receptor Affinity vs Alpha-1 Adrenergic Affinity
Target Compound DataDoxepin Hydrochloride (H1 Ki ~0.2 nM; highly selective at low dose)
Comparator Or BaselineAmitriptyline HCl (H1 Ki = 1.1 nM; Alpha-1 Ki = 4.4 nM)
Quantified DifferenceDoxepin provides a significantly larger separation between H1 therapeutic binding and off-target adrenergic binding.
ConditionsIn vitro competitive binding assays

Justifies the selection of Doxepin over Amitriptyline for formulations where sedation and antihistamine activity are desired without cardiovascular or anticholinergic liabilities.

Ultra-Low-Dose Hypnotic and Antihistaminergic Formulations

Driven by its sub-nanomolar affinity for the H1 receptor (Ki ~0.2 nM), Doxepin Hydrochloride is the premier active pharmaceutical ingredient (API) for ultra-low-dose (3–6 mg) oral formulations targeting insomnia and severe allergic responses. At these concentrations, it acts as a highly selective H1 antagonist, avoiding the anticholinergic side effects typical of higher-dose tricyclic applications[1].

Aqueous Oral Concentrates and Hydrophilic Dermatological Creams

Leveraging its high aqueous solubility (≥50 mg/mL), the hydrochloride salt is strictly preferred over the free base for manufacturing liquid oral concentrates (e.g., 10 mg/mL solutions) and topical anti-pruritic creams (e.g., 5% doxepin creams). The salt form ensures stable, uniform dissolution without the need for harsh organic co-solvents.

Analytical Reference Standards for Pharmacopeial Compliance

Because commercial doxepin requires a strict 85:15 (E:Z) isomeric ratio, high-purity Doxepin Hydrochloride is utilized as an essential quantitative reference standard in LC-MS/MS and HPLC quality control workflows. It allows manufacturers to validate that generic formulations maintain the precise 13.6–18.1% (Z)-isomer bounds mandated by the USP [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

315.1389920 Da

Monoisotopic Mass

315.1389920 Da

Heavy Atom Count

22

Appearance

Solid powder

UNII

CU61C5RH24

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxepin Hydrochloride is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.

MeSH Pharmacological Classification

Histamine Antagonists

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1229-29-4

Metabolism Metabolites

Extensively metabolized in the liver via the same pathways as other TCAs. N-demethylation produces an active metabolite, N-desmethyldoxepin. CYP2D6 specifically hydroxylates the E-isomer. Half Life: 6 - 24.5 hours

Wikipedia

(E)-doxepin hydrochloride

FDA Medication Guides

SILENOR
DOXEPIN HYDROCHLORIDE
TABLET;ORAL
CURRAX
10/29/2020
SINEQUAN
CAPSULE;ORAL
PFIZER
07/14/2014
SINEQUAN (DOXEPIN HYDROCHLORIDE)
DOXEPIN HYDROCHLORIDE
CONCENTRATE
CAPSULE
PFIZER INC.
07/03/2025

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1:Spectrofluorimetric method for the determination of doxepin hydrochloride in commercial dosage forms. Rahman N, Siddiqui S, Azmi SN.AAPS PharmSciTech. 2009;10(4):1381-7. doi: 10.1208/s12249-009-9341-z. Epub 2009 Nov 21. PMID: 19936937 Free PMC Article2:[Spectrometric study on the interaction of doxepin hydrochloride and fast green and its application]. Wu CK, Feng SL, Fan J.Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Dec;27(12):2490-3. Chinese. PMID: 18330292 3:Novel therapeutic usage of low-dose doxepin hydrochloride. Singh H, Becker PM.Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. Review. PMID: 17685877

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